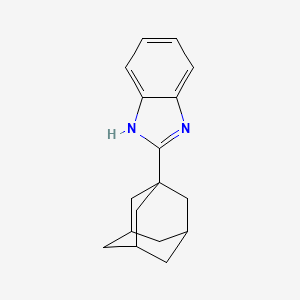

2-(1-adamantyl)-1H-benzimidazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(1-adamantyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJQLKDAEBGCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177850 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23280-73-1 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Benzimidazole Scaffold in Contemporary Medicinal Chemistry Research

The benzimidazole (B57391) ring system, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is classified as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its recurring presence in a multitude of clinically successful drugs and its ability to interact with a wide array of biological targets. nih.govimpactfactor.org The unique structural and physicochemical properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively to various enzymes and receptors. nih.gov

The versatility of the benzimidazole scaffold is demonstrated by its presence in drugs with a broad spectrum of pharmacological activities. impactfactor.orgbenthamdirect.com These include antimicrobial, anticancer, antiviral, anti-inflammatory, antihypertensive, and antidiabetic properties. nih.govbenthamdirect.comresearchgate.netekb.eg This wide range of biological activities has cemented the benzimidazole nucleus as a critical component in the design and discovery of new drugs. nih.govimpactfactor.org Researchers are continually inspired to develop novel molecules incorporating the benzimidazole core, expanding the potential for treating a variety of diseases. impactfactor.org The ability to easily introduce various substituents onto the benzimidazole structure allows for the fine-tuning of its pharmacological and chemical properties, making it a highly adaptable framework for drug development. impactfactor.orgnih.gov

Influence of the Adamantane Moiety on the Biological Activity Profile of Conjugated Systems

The cage-like structure of adamantane (B196018) is not only lipophilic but also exceptionally rigid. This rigidity can protect adjacent functional groups from metabolic degradation, thereby increasing the stability and plasma distribution of the drug. mdpi.com Furthermore, the bulky and well-defined three-dimensional shape of adamantane allows it to act as an effective anchor, fitting into specific cavities within biological targets like enzymes or ion channels. publish.csiro.aumdpi.com This precise interaction can lead to increased potency and selectivity for a particular target. publish.csiro.au The introduction of an adamantane group has been a successful strategy in a range of therapeutic areas, leading to the development of approved drugs for viral infections, neurodegenerative disorders, and type 2 diabetes. publish.csiro.aunih.gov

Rationale for Focused Academic Investigation of 2 1 Adamantyl 1h Benzimidazole Derivatives

Historical Development of Synthetic Approaches to Benzimidazoles with Adamantane Substitution

The synthesis of benzimidazoles dates back to the 19th century, with the Phillips condensation being one of the earliest reported methods. However, the introduction of the bulky adamantane moiety at the 2-position of the benzimidazole ring presented new synthetic challenges. Early research into adamantane-containing benzimidazoles was driven by the quest for new pharmacologically active compounds. bohrium.com The initial synthetic strategies often involved multi-step procedures with moderate yields. Over the years, significant efforts have been directed towards developing more efficient and high-yielding protocols, leading to a range of methodologies, from classical condensation reactions to modern one-pot syntheses.

Conventional and Advanced Synthetic Routes for the this compound Core

The construction of the this compound core primarily relies on the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring, with the adamantyl group introduced at the 2-position.

Condensation-Cyclization Reactions of 1,2-Diaminobenzenes with Adamantane Carboxylic Acid Derivatives

A prevalent and classical approach involves the condensation of an o-phenylenediamine with an adamantane carboxylic acid derivative, such as 1-adamantanecarboxylic acid or its corresponding acyl chloride. This reaction typically proceeds via the formation of an N-(2-aminophenyl)adamantane-1-carboxamide intermediate, which then undergoes cyclization to form the benzimidazole ring. bohrium.com

Various condensing agents and reaction conditions have been explored to optimize this transformation. For instance, heating a mixture of 1-adamantanecarboxylic acid and o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) has been shown to produce this compound in high yields. bohrium.com One study reported a 93% yield when using POCl3. bohrium.com The use of trimethylsilyl (B98337) polyphosphate (PPSE) has also been documented for the direct condensation and cyclization of 1-adamantanecarboxylic acid with methyl 3,4-diaminobenzoate (B8644857) to form a derivative of the target compound. benthamdirect.com

The reaction can also be performed using 1-adamantanecarbonyl chloride, which readily reacts with o-phenylenediamine. The choice of solvent and the reaction temperature can influence the yield of the intermediate and the final cyclized product. bohrium.com

One-Step Synthetic Protocols for Direct Assembly

In recent years, the development of one-pot synthetic methods has gained traction due to their efficiency, reduced reaction times, and simplified product isolation. organic-chemistry.org While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, general one-pot procedures for 2-substituted benzimidazoles offer a promising avenue. These methods often involve the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. organic-chemistry.org For the synthesis of the title compound, this would entail the use of adamantane-1-carboxaldehyde.

One such general method utilizes a hydrogen peroxide (H2O2) and hydrochloric acid (HCl) system in acetonitrile (B52724) at room temperature, which has been shown to be efficient for a variety of aryl aldehydes. organic-chemistry.org Another approach employs MgO supported on dendritic fibrous nanosilica (MgO@DFNS) as a heterogeneous catalyst for the condensation of o-phenylenediamine with various aldehydes under ambient temperature, offering a green chemistry perspective. rsc.org

Multi-Step Synthetic Strategies Involving Precursor Functionalization

Multi-step strategies often involve the synthesis of a functionalized precursor that is then cyclized to form the desired benzimidazole. For instance, a precursor Schiff base can be formed by the condensation of o-phenylenediamine with an adamantane-containing aldehyde. nih.gov Subsequent cyclization, often through an oxidative process, would yield the this compound.

Another multi-step approach could involve the synthesis of an N-(2-halophenyl)benzamidine derivative, which can then undergo an intramolecular C-N cross-coupling reaction to form the benzimidazole ring. mdpi.com This method offers a pathway to substituted benzimidazoles by starting with appropriately substituted precursors.

Derivatization Strategies for the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships for various applications.

N-Substitution Reactions on the Benzimidazole Nitrogen Atoms

The benzimidazole ring possesses two nitrogen atoms, N1 and N3, which can be subjected to electrophilic substitution. chemicalbook.com N-alkylation is a common derivatization strategy. This can be achieved by reacting this compound with a suitable alkyl halide in the presence of a base, such as potassium carbonate. nih.govnih.gov Microwave-assisted N-alkylation has also been reported as an efficient method for synthesizing N-substituted benzimidazole derivatives, offering advantages such as shorter reaction times and higher yields. nih.govnih.gov

The reactivity of the two nitrogen atoms can be different. The N1 nitrogen is considered pyrrole-like and π-excessive, while the N3 nitrogen is pyridine-like and π-deficient. chemicalbook.com This difference can influence the regioselectivity of N-substitution reactions, although in many cases, a mixture of N1 and N3 substituted products may be obtained.

Synthetic Methodologies and Chemical Transformations of this compound

The adamantane-functionalized benzimidazole scaffold, this compound, serves as a crucial starting material for the development of a wide array of derivatives. Its unique structure, combining the rigid, lipophilic adamantyl cage with the versatile benzimidazole ring system, has prompted extensive research into its chemical transformations. These modifications aim to modulate the compound's physicochemical properties and explore its potential in various applications. Key synthetic strategies focus on the functionalization of the benzimidazole core, including modifications to the benzene moiety and the introduction of diverse side chains and heterocyclic systems.

2 Modifications to the Benzene Moiety of the Benzimidazole Ring

The benzene portion of the this compound molecule is a prime site for electrophilic substitution reactions, allowing for the introduction of various functional groups that can serve as handles for further chemical diversification.

Nitration and Amination

The nitration of this compound has been successfully achieved using a standard "mixed acid" (a mixture of nitric and sulfuric acid) approach. bohrium.comresearchgate.net The degree of nitration can be controlled by adjusting the molar ratio of the reactants. Treatment with a slight excess of nitric acid leads to the formation of the mononitrated product, 2-(1-adamantyl)-5(6)-nitro-1H-benzimidazole, in high yields. bohrium.com Increasing the concentration of the nitrating agent results in the dinitrated product. bohrium.comresearchgate.net

These nitro derivatives are valuable intermediates, as the nitro group can be readily reduced to an amino group. The reduction of 2-(1-adamantyl)-5(6)-nitro-1H-benzimidazole to 2-(1-adamantyl)-1H-benzimidazol-5(6)-amine is efficiently carried out using reducing agents like hydrazine hydrate or through catalytic hydrogenation in the presence of Raney Ni. bohrium.comresearchgate.net This resulting amine is a key building block for further functionalization.

| Product | Reactant Molar Ratio (Substrate:HNO₃:H₂SO₄) | Yield | Reference |

|---|---|---|---|

| 2-(1-adamantyl)-5(6)-nitro-1H-benzimidazole | 1:1.1:28 | 92% | bohrium.comresearchgate.net |

| 2-(1-adamantyl)-4,6(5,7)-dinitro-1H-benzimidazole | 1:10:56 | 81% | bohrium.comresearchgate.net |

Carboxylation

While direct carboxylation of the pre-formed this compound is not widely reported, carboxylated analogues have been synthesized by starting with a functionalized precursor. A successful route involves the direct condensation and cyclization of 1-adamantanecarboxylic acid with methyl 3,4-diaminobenzoate. benthamdirect.comingentaconnect.combohrium.com This reaction, performed in trimethylsilyl polyphosphate (PPSE), yields Methyl this compound-5(6)-carboxylate, effectively introducing a carboxyl group onto the benzene ring of the benzimidazole scaffold. benthamdirect.comingentaconnect.combohrium.com This ester serves as a versatile intermediate for creating a variety of derivatives.

Halogenation and Hydroxylation

Direct halogenation or hydroxylation of the benzene ring of this compound is not extensively documented in the available scientific literature. However, these are common modifications for the broader benzimidazole class. General methods for halogenation often involve electrophilic substitution with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens. Hydroxylation of aromatic rings can be more complex, sometimes requiring harsh conditions or the use of specialized transition-metal catalysts. While these general strategies exist for benzimidazoles, their specific application to the 2-(1-adamantyl) derivative has not been detailed.

3 Side Chain Functionalization and Linker Introduction at Specific Positions

The introduction of functional groups onto the benzimidazole ring, as described above, opens pathways for extensive side chain modifications and the incorporation of linkers.

The amino group of 2-(1-adamantyl)-1H-benzimidazol-5(6)-amine is a particularly useful anchor for such modifications. It readily undergoes condensation reactions with various aromatic aldehydes, such as salicylaldehyde (B1680747) and its substituted derivatives, to form the corresponding Schiff bases (imines) in high yields. bohrium.comresearchgate.net Furthermore, the amine can be acylated by reacting it with acyl chlorides, leading to the formation of amide derivatives. bohrium.comresearchgate.net

Similarly, the carboxyl group of Methyl this compound-5(6)-carboxylate provides another point for diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to an acid chloride. benthamdirect.comingentaconnect.combohrium.com This reactive intermediate can be coupled with a wide range of aromatic and heterocyclic amines to generate a library of carboxamide derivatives. benthamdirect.comingentaconnect.combohrium.com Alternatively, the ester can be treated with hydrazine hydrate to produce this compound-5(6)-carbohydrazide, a key precursor for synthesizing other heterocyclic systems. benthamdirect.comingentaconnect.combohrium.com

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-(1-adamantyl)-1H-benzimidazol-5(6)-amine | Aromatic Aldehydes (e.g., salicylaldehyde) | Schiff Base | bohrium.comresearchgate.net |

| 2-(1-adamantyl)-1H-benzimidazol-5(6)-amine | Acyl Chlorides | Amide | bohrium.comresearchgate.net |

| Methyl this compound-5(6)-carboxylate | 1. Hydrolysis (to acid) 2. SOCl₂ (to acid chloride) 3. Amine | Carboxamide | benthamdirect.comingentaconnect.combohrium.com |

| Methyl this compound-5(6)-carboxylate | Hydrazine Hydrate | Carbohydrazide | benthamdirect.comingentaconnect.combohrium.com |

4 Synthesis of Hybrid Compounds Incorporating Other Heterocyclic Moieties

The functionalized derivatives of this compound are excellent platforms for constructing hybrid molecules that incorporate other heterocyclic rings, a strategy often employed to create compounds with novel properties.

Oxadiazole Hybrids

A notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The this compound-5(6)-carbohydrazide intermediate is cyclized by treatment with various aromatic acids, leading to the formation of hybrid compounds featuring a 1,3,4-oxadiazole ring linked to the benzimidazole core. benthamdirect.comingentaconnect.combohrium.com

Thiadiazole and Triazole Hybrids

While the synthesis of thiadiazole and triazole hybrids specifically from this compound is not prominently reported, established synthetic routes for other benzimidazoles could be applied. For instance, benzimidazole-thiadiazole hybrids are often synthesized from benzimidazole-2-thiol intermediates. Triazole rings can be incorporated through several methods, including the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or by constructing the triazole ring from a hydrazide or thioamide precursor. These general methodologies suggest a potential pathway for creating adamantyl-benzimidazole-thiadiazole and -triazole hybrids.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals (FMOs), Global Reactivity Parameters (GRPs), and Natural Bond Orbitals (NBOs)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic properties of 2-(1-adamantyl)-1H-benzimidazole. These calculations are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic structure of this compound is characterized by the distribution of electron density across the molecule. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Natural Bond Orbitals (NBOs): Natural Bond Orbital analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. It helps in understanding the nature of the chemical bonds, the hybridization of atoms, and the extent of electron delocalization from lone pairs or bonding orbitals to antibonding orbitals. This information is vital for explaining the molecule's stability and the nature of its interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound and its derivatives, docking studies are instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity. These simulations can predict the binding mode and estimate the binding energy, providing a rationale for the observed biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-diabetic agents through molecular docking studies with enzymes like α-glucosidase. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Affinity Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can explore the conformational landscape of this compound and its complex with a biological target over time. This allows for a more realistic assessment of the stability of the complex and the dynamics of the binding interactions. MD simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than the scoring functions used in molecular docking.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness. Various computational models are used to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. For this compound, these predictions are crucial for guiding chemical modifications to improve its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the biological activity of new, unsynthesized derivatives of this compound. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Topological and Surface Analysis Methods

Advanced computational methods provide deeper insights into the electronic and intermolecular properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the electron density topology to define atomic properties and the nature of chemical bonds, including hydrogen bonds and other non-covalent interactions.

Hirshfeld Surfaces: These surfaces provide a visual representation of intermolecular interactions in the crystalline state, highlighting close contacts and the nature of intermolecular forces.

Coexistence Line Projections (CLP) and PIXEL Method: These methods are used to analyze and quantify the energetic contributions of different types of intermolecular interactions within the crystal structure, providing a detailed understanding of the forces that govern the solid-state packing of the molecule.

Exploration of Biological Activities and Underlying Molecular Mechanisms of Action

Antimicrobial Activities and Mechanistic Pathways

The benzimidazole (B57391) core is a well-established pharmacophore in antimicrobial drug discovery, exhibiting a broad spectrum of activity. The introduction of an adamantyl group at the 2-position can modulate this activity.

Antibacterial Mechanisms

While specific studies on the antibacterial mechanisms of 2-(1-adamantyl)-1H-benzimidazole are not extensively documented in publicly available research, the mechanisms of related benzimidazole derivatives offer potential insights.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the synthesis of tetrahydrofolate, a vital component for the production of nucleic acids and certain amino acids in bacteria. Inhibition of DHFR disrupts these essential processes, leading to bacterial cell death. Some benzimidazole derivatives have been investigated as DHFR inhibitors. For instance, a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives suggested that these compounds could interact with the active site of Staphylococcus aureus DHFR. While this provides a potential mechanism, direct evidence for this compound acting as a DHFR inhibitor is not yet available.

DNA Damage and Purine (B94841) Mimicry: The structural similarity of the benzimidazole ring to purine nucleobases allows some derivatives to interfere with DNA synthesis and repair mechanisms. This can occur through direct interaction with DNA or by inhibiting enzymes involved in DNA replication and repair. While some benzimidazole compounds are known to induce DNA damage, specific studies detailing this mechanism for this compound have not been identified. The concept of purine mimicry suggests that the benzimidazole scaffold can be recognized by enzymes that process purines, leading to competitive inhibition. This is a plausible but, as of now, underexplored mechanism for this specific compound.

Antifungal Mechanisms (e.g., against Candida albicans)

Candida albicans is a common opportunistic fungal pathogen. Several benzimidazole derivatives have demonstrated efficacy against it, primarily through the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. While this is a known mechanism for many antifungal azoles, specific studies detailing the antifungal mechanism of this compound against C. albicans are limited. However, a study on 2-adamantylamine hydrochloride, a related compound sharing the adamantane (B196018) moiety, showed it had fungicidal action against C. albicans and inhibited morphogenic transitions. The study suggested that the antifungal effect was induced by reactive oxygen species (ROS), leading to G2/M phase arrest and apoptosis. jyoungpharm.org

Antiviral Activities and Molecular Targets

The adamantane moiety is famously associated with antiviral activity, particularly against the influenza A virus.

Inhibition of Viral Proteins (e.g., Membrane Matrix 2 Protein (M2) Blockers for Influenza A)

The adamantane class of antivirals, which includes amantadine (B194251) and rimantadine, is known to target the M2 protein of the influenza A virus. jksus.org The M2 protein is a proton channel essential for the uncoating of the virus within the host cell. By blocking this channel, adamantane derivatives prevent the release of the viral genome into the cytoplasm, thereby halting replication. jksus.org Given that this compound possesses an adamantane cage, it is plausible that it could act as an M2 protein blocker. However, a study that synthesized and tested the antiviral activity of 2-(1-adamantyl)imidazole (B3429768) derivatives found that while some derivatives showed significant antiviral activity against the A-2 Victoria virus in chick embryos, 2-(1-adamantyl)benzimidazole was found to be inactive in this specific assay. Further research is needed to conclusively determine its potential as an M2 inhibitor.

Activity Against Herpes Simplex Virus

Anticancer and Antiproliferative Activities

The benzimidazole scaffold is present in numerous compounds with demonstrated anticancer and antiproliferative effects. These compounds can act through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. While a number of 2-substituted benzimidazoles have shown cytotoxic effects against various cancer cell lines, specific studies on the anticancer activity of this compound are not well-documented. Research on related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has indicated that these compounds can suppress the growth of cancer cells by causing cell cycle arrest and inducing apoptosis. jksus.org

Enzyme Inhibition

The benzimidazole nucleus is a versatile scaffold known for its ability to inhibit various enzymes. However, specific inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Histone Deacetylase 6 (HDAC6), Topoisomerase I and II, Aromatase, or PARP-poly has not been extensively detailed in publicly available research.

General findings indicate that the broader class of benzimidazole derivatives possesses significant enzyme-inhibiting capabilities. For instance, certain benzimidazole-based compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation, and cytochrome P450 enzymes. Bifunctional inhibitors possessing both PARP and Histone Deacetylase (HDAC) inhibitory functions have been developed, although these are structurally distinct from this compound. chemistry.ge Further research is required to determine the specific inhibitory profile of this compound against the aforementioned key cancer-related enzymes.

DNA Intercalation and Associated Cellular Responses

The benzimidazole structure is known to interact with DNA, a mechanism that can contribute to anticancer effects by disrupting DNA replication and synthesis. researchgate.net This interaction often involves the molecule inserting itself between the base pairs of the DNA double helix (intercalation) or binding to the minor groove. researchgate.netkfupm.edu.sa Conjugates of benzimidazole derivatives have been shown to bind preferentially to the A/T-rich regions of the DNA minor groove, leading to significant stabilization of the DNA duplex. kfupm.edu.sa

While the general benzimidazole framework has this capability, specific studies detailing the DNA intercalation mechanism and associated cellular responses for this compound are not prominently featured in the current literature. The potential for such interactions exists based on its core structure, but dedicated investigation is needed to confirm and characterize this activity.

Apoptotic Pathway Modulation

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The modulation of apoptotic pathways is a key strategy in cancer therapy. This often involves the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. tsmu.eduresearchgate.net An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. researchgate.net

The process typically involves the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c and the subsequent activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis. tsmu.edu Benzimidazole derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases. tsmu.edu Although this mechanism is well-established for the benzimidazole class, specific data quantifying the effect of this compound on caspase activation and Bcl-2/Bax regulation remains to be fully elucidated.

Anti-inflammatory Activity and Specific Receptor Interactions

The upregulation of the bradykinin (B550075) B1 receptor is associated with inflammatory pain, making it an attractive target for novel anti-inflammatory drugs. Research into benzimidazole derivatives has led to the discovery of potent bradykinin B1 receptor antagonists. For example, a series of 1-benzylbenzimidazoles demonstrated high affinity for this receptor.

While the benzimidazole scaffold shows promise for developing anti-inflammatory agents through this mechanism, there is currently a lack of specific research linking this compound to bradykinin B1 receptor antagonism. Its potential for anti-inflammatory activity via this or other pathways warrants further investigation.

Antitubercular Activity and Mycobacterial Target Modulation

A significant area of investigation for adamantyl and benzimidazole-containing compounds is in the treatment of tuberculosis. The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in exporting mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, making it a key target for new antitubercular drugs.

Enzyme Inhibitory Applications in Diverse Biological Systems

The enzyme inhibitory properties of benzimidazole derivatives extend to targets relevant in neurodegenerative research, highlighting the scaffold's versatility.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) for Neurodegenerative Research

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Numerous benzimidazole derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE.

Studies on derivatives closely related to the target compound, such as 5(6)-alkoxy-4-nitro-2-(1-adamantyl)benzimidazole, have been undertaken, indicating research interest in this area. More broadly, series of benzimidazole-based thiazole (B1198619) and piperazine (B1678402) derivatives have shown significant inhibitory activity against both cholinesterases. The inhibitory concentrations (IC₅₀) for some of these derivative classes are in the low micromolar to nanomolar range, demonstrating their high potency.

The table below summarizes the range of inhibitory activities observed for different series of benzimidazole derivatives against AChE and BChE.

| Benzimidazole Derivative Series | Target Enzyme | IC₅₀ Range (µM) | Reference |

| Benzimidazole-based Thiazoles | Acetylcholinesterase (AChE) | 0.10 - 11.10 | |

| Benzimidazole-based Thiazoles | Butyrylcholinesterase (BChE) | 0.20 - 14.20 | |

| Benzimidazole-based Piperazines | Acetylcholinesterase (AChE) | 0.20 - 1.05 | |

| Benzimidazole-based Piperazines | Butyrylcholinesterase (BChE) | 0.25 - 1.20 |

These findings suggest that the this compound scaffold is a promising starting point for the development of novel cholinesterase inhibitors for neurodegenerative disease research.

α-Glucosidase Inhibition for Metabolic Disorder Research

α-Glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic target for managing type 2 diabetes. nih.gov Its inhibition can delay glucose absorption and regulate postprandial hyperglycemia. nih.gov While direct inhibitory data for this compound against α-glucosidase is not extensively documented in readily available literature, the broader class of benzimidazole derivatives has demonstrated significant potential.

Several studies have highlighted the α-glucosidase inhibitory effects of various substituted benzimidazoles. For instance, a series of benzimidazole-thioquinoline derivatives showed promising activity, with some compounds exhibiting IC50 values significantly lower than the standard drug, acarbose. nih.gov Similarly, benzimidazole-oxadiazole hybrids have been identified as potent inhibitors of both α-glucosidase and α-amylase. It has been noted that substitutions on the benzimidazole core, particularly those containing hydroxyl and alkyl groups, can lead to compounds that are several folds more active than acarbose.

The following table summarizes the α-glucosidase inhibitory activity of some representative benzimidazole derivatives, illustrating the potential of this scaffold.

| Compound | IC50 (µM) vs. α-glucosidase | Reference |

| Acarbose (standard) | 750.0 | nih.gov |

| 2-((4-bromobenzyl)thio)-1H-benzo[d]imidazole | 28.0 ± 0.6 | nih.gov |

| 2-((4-nitrobenzyl)thio)-1H-benzo[d]imidazole | 89.2 ± 1.2 | nih.gov |

| 2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole | 67.3 ± 0.9 | nih.gov |

| 2-(Furan-2-yl)-5-fluoro-1H-benzo[d]imidazole derivative | 1.86 ± 0.08 | acs.org |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is another critical enzyme in glucose homeostasis, and its inhibitors are a well-established class of drugs for type 2 diabetes. nih.govgoogle.com The benzimidazole scaffold has been explored for the development of novel DPP-IV inhibitors. nih.govnih.gov

Research has led to the discovery of non-covalent, benzimidazole-based DPP-IV inhibitors with excellent potency and selectivity. nih.gov For example, dual inhibitors of DPP-IV and xanthine (B1682287) oxidase based on benzimidazole structures have been identified, with some derivatives showing IC50 values below 200 µM for both enzymes. nih.gov While specific data for this compound is not available, the established activity of related compounds underscores the potential of this chemical space.

Hydroxysteroid Dehydrogenase Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a promising approach for treating metabolic syndrome and type 2 diabetes. nih.govmdpi.com The adamantane scaffold has been successfully incorporated into various classes of 11β-HSD1 inhibitors. nih.govnih.govnih.gov

Studies on adamantyl amides, ethanones, and triazoles have yielded potent and selective 11β-HSD1 inhibitors with IC50 values in the nanomolar range. nih.govnih.govbohrium.com For instance, certain adamantyl ethanone (B97240) derivatives have shown IC50 values between 50-70 nM against human 11β-HSD1. nih.gov Although these are not benzimidazole derivatives, the consistent efficacy of adamantane-containing molecules highlights the potential for similar activity in a this compound structure.

Comprehensive Structure-Activity Relationship (SAR) Analysis across Biological Spectrum

The Role of the Adamantane Moiety in Modulating Potency, Selectivity, and Lipophilicity

The adamantane group is a privileged structure in medicinal chemistry, often referred to as a "lipophilic bullet". nih.gov Its unique, rigid, and three-dimensional structure imparts several favorable properties to a drug molecule.

Lipophilicity and Permeability: The high lipophilicity of the adamantane cage can enhance a compound's ability to cross biological membranes, including the blood-brain barrier. nih.gov This is a critical factor for drugs targeting the central nervous system.

Potency and Selectivity: The bulky nature of the adamantane moiety can provide a strong anchor for binding to the active sites of enzymes, leading to increased potency. nih.gov The three-dimensional arrangement of substituents on the adamantane scaffold allows for precise interactions with target proteins, which can improve selectivity.

Metabolic Stability: The adamantane core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life. nih.gov However, in some cases, adamantane can be hydroxylated, which can be a metabolic liability. nih.gov

In the context of the discussed enzyme targets, the adamantane moiety has been shown to be crucial for the high potency of sEH and 11β-HSD1 inhibitors. nih.govnih.govnih.govnih.gov

Influence of Substituent Nature and Position on the Benzimidazole Ring on Biological Activity

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system. nih.govnih.gov

Position C2: This is a common site for modification. The introduction of different groups at C2 can significantly impact the compound's interaction with the target enzyme. For example, in the case of α-glucosidase inhibitors, the nature of the substituent at C2 dramatically influences the inhibitory potency. nih.gov

Position N1: Substitution at the N1 position can also modulate biological activity. N-alkylation of 2-(substituted phenyl)-1H-benzimidazoles has been shown to enhance their antiproliferative and antimicrobial effects. nih.gov

Positions C5 and C6: Modifications at these positions on the benzene (B151609) ring of the benzimidazole core have been shown to influence the anti-inflammatory activity of this class of compounds. nih.govnih.gov

Impact of Linker Length and Conformational Flexibility on Target Binding

The interaction between a ligand and its biological target is a highly specific event, governed by a multitude of factors including the three-dimensional shape of the molecule, its electronic properties, and its ability to adopt a favorable conformation upon binding. In the design of novel therapeutic agents based on the this compound scaffold, the nature of the linker connecting the bulky adamantyl group to the benzimidazole core plays a pivotal role in modulating biological activity. The length and conformational flexibility of this linker can significantly influence how the molecule orients itself within a binding pocket, thereby affecting its affinity and efficacy.

The introduction of a linker between the adamantane and benzimidazole moieties is a strategic approach to enhance the molecule's conformational flexibility, a property often crucial for potent biological activity. nih.gov For instance, the synthesis of derivatives such as 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole, where an ethyl (-CH2CH2-) chain separates the two core structures, is designed to confer this flexibility. nih.gov This flexible linker allows the adamantyl and benzimidazole rings to rotate and orient themselves more freely, which can be essential for optimal interaction with the amino acid residues of a target protein. nih.gov The adamantyl group, being nonpolar and bulky, often engages in hydrophobic interactions, while the benzimidazole portion can participate in hydrogen bonding and π–π stacking. researchgate.net A flexible linker enables the molecule to adopt the necessary geometry to satisfy these diverse binding requirements simultaneously.

Research into adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles has provided insight into the structural implications of such linkers. The conformation of these molecules can be described by key torsion angles, which dictate the spatial relationship between the adamantyl and benzimidazole units. nih.gov The inherent bulkiness of the adamantyl group can hinder free rotation, making the introduction of a flexible linker even more critical for achieving a bioactive conformation. nih.gov

Table 1: Key Torsion Angles in Adamantylated Benzimidazole Derivatives

| Compound Class | Linker | Torsion Angle (ψ) | Torsion Angle (θ) | Significance |

|---|---|---|---|---|

| Adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles | -CH2CH2- | ∠C(2)N(1)C(10)C(11) | ∠N(1)C(10)C(11)C(12) | These angles define the conformation and are crucial for protein-ligand binding. nih.gov |

This table illustrates the defined torsion angles that are critical in understanding the conformational properties endowed by the ethyl linker in adamantylated benzimidazole structures. The specific values determine the molecule's three-dimensional shape.

Broader studies on the structure-activity relationships (SAR) of benzimidazole derivatives corroborate the importance of linker characteristics. mdpi.comnih.gov For example, in certain series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. mdpi.com This suggests that for some targets, a shorter, more constrained linker may be optimal, while for others, greater flexibility is required. The nature of the linker, whether it is a simple alkyl chain, contains heteroatoms, or is part of a more rigid system, can dramatically alter the biological profile of the compound. mdpi.com For instance, the inclusion of a thioacetamide (B46855) linker in some benzimidazole-oxadiazole conjugates was found to be essential for their anti-inflammatory activity. mdpi.com

Table 2: Influence of Linker Characteristics on the Biological Activity of Benzimidazole Derivatives

| Benzimidazole Series | Linker Type | Observation | Biological Activity | Reference |

|---|---|---|---|---|

| 1,2,6-Trisubstituted Benzimidazoles | Carboxyl-alkyl linker at C2 | Activity was inversely related to linker length. | Anti-inflammatory | mdpi.com |

| Benzimidazole-Oxadiazole Conjugates | Thioacetamide linker | The linker was found to be essential for activity. | Anti-inflammatory | mdpi.com |

| 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole Derivatives | Ethyl linker | Adds conformational flexibility required for biological activity. | General Biological Activity | nih.gov |

This table summarizes findings from structure-activity relationship studies on various benzimidazole derivatives, highlighting how the linker's length and chemical nature can be critical determinants of biological function.

Ultimately, the optimal linker length and degree of conformational flexibility are target-dependent. A rigid linker may reduce the entropic penalty upon binding, leading to higher affinity if the pre-organized conformation is complementary to the binding site. Conversely, a flexible linker allows the molecule to adapt to various binding site topographies, which can be advantageous when the precise geometry of the target is unknown or when targeting multiple related proteins. nih.govnih.govnih.gov The strategic modification of the linker is, therefore, a key tool for fine-tuning the pharmacological properties of this compound derivatives and optimizing their interaction with biological targets.

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of 2-(1-adamantyl)-1H-benzimidazole has been an area of active investigation, with a growing emphasis on developing more efficient and environmentally benign methods. Traditional approaches often involve the condensation of o-phenylenediamine (B120857) with 1-adamantanecarboxylic acid or its derivatives, but these methods can be associated with harsh reaction conditions and the use of hazardous reagents.

A notable advancement is a method involving heating a mixture of 1-adamantanecarboxylic acid and o-phenylenediamine in phosphorus oxychloride (POCl3), which has been shown to produce this compound in a high yield of 93%. bohrium.com Researchers are also exploring the use of various catalysts, such as Lewis acids and transition metals, to facilitate the cyclization reaction under milder conditions. mdpi.com The development of these novel synthetic routes is crucial for the large-scale and sustainable production of this important benzimidazole (B57391) derivative.

Rational Design of Multi-Target Ligands for Complex Diseases

The "one-target, one-drug" paradigm has shown limitations in treating complex, multifactorial diseases. nih.govnih.gov Consequently, the rational design of multi-target-directed ligands (MTDLs) has gained considerable traction. nih.govnih.gov The unique structural features of this compound, particularly the lipophilic adamantyl cage, make it an attractive scaffold for developing such MTDLs.

The adamantane (B196018) moiety can be strategically modified to interact with multiple biological targets simultaneously. This approach aims to enhance therapeutic efficacy and reduce the likelihood of drug resistance. nih.gov For instance, by incorporating specific pharmacophores onto the benzimidazole ring or the adamantane nucleus, it is possible to design compounds that can modulate different signaling pathways implicated in diseases like cancer or neurodegenerative disorders. nih.gov The design of these MTDLs often involves considering the planarity of the benzimidazole nucleus, substitutions on the aromatic ring at the C-2 position, and modifications at the N-1 position. nih.gov

In-depth Mechanistic Elucidation Through Advanced Biophysical and Biochemical Techniques

A thorough understanding of the mechanism of action is paramount for the rational development of any drug candidate. For this compound and its derivatives, researchers are employing a range of advanced biophysical and biochemical techniques to unravel their molecular interactions.

To understand how these compounds interact with their biological targets, techniques like X-ray crystallography and molecular docking studies are being utilized. Molecular docking, for example, can predict the binding mode and affinity of the ligand within the active site of a target protein. nih.gov Furthermore, biochemical assays are employed to determine the inhibitory activity of these compounds against specific enzymes or receptors. For instance, studies have investigated the anti-proliferative activity of benzimidazole derivatives against cancer cell lines and their inhibitory effects on enzymes like dihydrofolate reductase. nih.gov Some benzimidazole derivatives have also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. nih.gov

Conceptual Frameworks for Application in Targeted Drug Delivery Systems

The adamantane cage of this compound offers unique opportunities for its application in targeted drug delivery systems. The lipophilic nature of the adamantyl group can enhance the penetration of drugs across biological membranes. nih.gov This property is being explored to develop novel drug carriers that can deliver therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing off-target side effects.

Conceptual frameworks are being developed to incorporate adamantane-containing benzimidazoles into various drug delivery platforms, such as nanoparticles and liposomes. These systems can be further functionalized with targeting ligands to achieve site-specific drug release. The ability of the adamantane moiety to form stable inclusion complexes with cyclodextrins is also being investigated for the development of advanced drug delivery formulations.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery for Benzimidazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.netresearchgate.netnih.gov These computational tools are being increasingly applied to accelerate the discovery and optimization of novel benzimidazole derivatives, including this compound.

AI and ML algorithms can be used to:

Analyze vast datasets to identify potential drug targets and predict the biological activity of new compounds. nih.govnih.gov

Perform virtual screening of large chemical libraries to identify promising lead compounds. nih.gov

Optimize the structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Develop predictive models for toxicity and other adverse effects, thereby reducing the failure rate of drug candidates in later stages of development. nih.gov

By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with drug discovery. researchgate.netbpasjournals.com This computational approach, combined with experimental validation, holds immense promise for the rational design and development of the next generation of benzimidazole-based therapeutics. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。